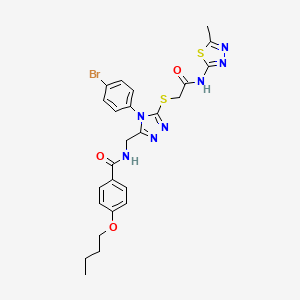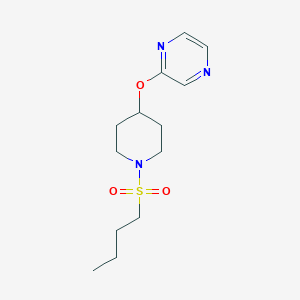
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPIP is a small molecule that is used as a selective antagonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in various physiological and pathological processes, and its modulation has been linked to several diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
科学的研究の応用
Drug Design and Synthesis
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine: is a piperidine derivative, which is a crucial synthetic block in drug construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids. They are used in designing drugs due to their significant role in the pharmaceutical industry.
Biological Activity Enhancement
The compound can be used to enhance the biological activity of pharmaceuticals. Piperidine derivatives have been shown to improve the pharmacological profile of drugs by modifying their interaction with biological targets .
Pharmacological Applications
Piperidine derivatives, including 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine , have a wide range of pharmacological applications. They are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .
Soluble Epoxide Hydrolase Inhibition
This compound has potential as an inhibitor of soluble epoxide hydrolase (sEH), which is a therapeutic target for the treatment of pain and inflammatory diseases . By inhibiting sEH, the compound could help stabilize endogenous epoxyeicosatrienoic acids, which have anti-inflammatory properties.
Antioxidant Properties
Piperidine derivatives are known to exhibit antioxidant properties. They can inhibit or suppress free radicals, which makes them valuable in the development of treatments for conditions caused by oxidative stress .
特性
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)oxypyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-2-3-10-20(17,18)16-8-4-12(5-9-16)19-13-11-14-6-7-15-13/h6-7,11-12H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQASUDXYYIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyrazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2938021.png)
![N-(4-ethylphenyl)-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2938022.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2938023.png)
![(E)-N-[(E)-2-phenylethenyl]sulfonyl-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide](/img/structure/B2938024.png)
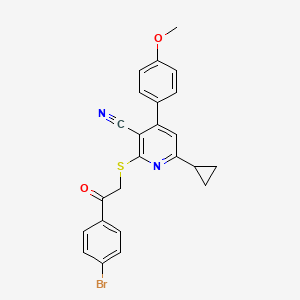
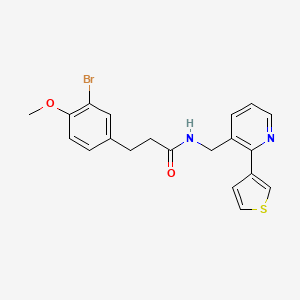
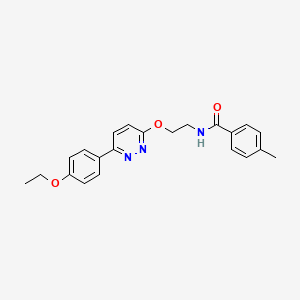

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2938034.png)
![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)

![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)
